N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Studies have identified this class of compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes important in nucleotide synthesis and cellular replication. One study revealed that a classical analogue of this compound demonstrated potent dual inhibitory activities against human TS and DHFR, suggesting its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).
Antitumor Activity
Several studies have synthesized derivatives of this compound and evaluated their antitumor activities. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
Research has also focused on the crystal structures of related compounds to understand their molecular conformations and interactions. These studies provide insights into the molecular geometry and potential interactions of these compounds (Subasri et al., 2016).
Bioactive Conformation Analysis for Herbicide Design
The compound has been used in the rational design of herbicides. By analyzing the bioactive conformation of pyrimidinylthiobenzoates, researchers have developed models to identify the bioactive conformation, aiding in the design of effective herbicidal compounds (He et al., 2007).
Antimicrobial Agents
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Hossan et al., 2012).
Vibrational Spectroscopic Analysis and Quantum Computational Approaches
Research has been conducted to understand the molecular structure and interactions of these compounds through vibrational spectroscopic analysis and quantum computational approaches. Such studies provide a deeper understanding of the compound's chemical properties and potential applications (Mary et al., 2022).
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-8-22-17(24)16-13(7-9-25-16)20-18(22)26-10-14(23)21-15-11(2)5-4-6-12(15)19/h4-7,9H,3,8,10H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOIHCCUUUHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.